2,4,4-Trichloronaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trichloronaphthalen-1(4H)-one is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trichloronaphthalen-1(4H)-one typically involves the chlorination of naphthalene derivatives under controlled conditions. Common reagents include chlorine gas or chlorinating agents like sulfuryl chloride. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production methods for chlorinated naphthalene derivatives often involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trichloronaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction: Reduction reactions can remove chlorine atoms or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,4-Trichloronaphthalen-1(4H)-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichloronaphthalene: Another chlorinated naphthalene with similar chemical properties.
2,4,5-Trichloronaphthalene: Differing in the position of chlorine atoms, leading to unique reactivity.
2,4,6-Trichloronaphthalene: Another isomer with distinct chemical behavior.
Uniqueness
2,4,4-Trichloronaphthalen-1(4H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to unique chemical and physical properties compared to other chlorinated naphthalenes.
Properties
CAS No. |
1133-38-6 |
---|---|
Molecular Formula |
C10H5Cl3O |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,4,4-trichloronaphthalen-1-one |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-10(12,13)7-4-2-1-3-6(7)9(8)14/h1-5H |
InChI Key |
BSEVBNUWDDLJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC2(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.